Omeprazole cyclic sulfenamide
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Overview
Description
3-Bromopyruvate, also known as 3-bromopyruvic acid, is a halogenated derivative of pyruvate. It is a potent inhibitor of hexokinase II, an enzyme involved in glycolysis. This compound has garnered significant attention due to its potential as an anticancer agent, particularly for its ability to selectively target tumor cells by disrupting their energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopyruvate can be synthesized through the bromination of pyruvic acid. The typical reaction involves the addition of bromine to pyruvic acid in an aqueous solution, often in the presence of a catalyst such as hydrochloric acid. The reaction proceeds as follows:
CH3COCOOH+Br2→BrCH2COCOOH+HBr
Industrial Production Methods: While specific industrial production methods for 3-bromopyruvate are not extensively documented, the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyruvate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of pyruvate.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles that react with 3-bromopyruvate.
Conditions: Reactions typically occur in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products:
Pyruvate: Formed through nucleophilic substitution.
Various Derivatives: Depending on the nucleophile used, different derivatives of pyruvate can be synthesized.
Scientific Research Applications
3-Bromopyruvate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tool to study metabolic pathways.
Biology: Employed to investigate cellular metabolism and energy production.
Medicine: Explored for its anticancer properties, particularly in targeting glycolysis in tumor cells. .
Industry: Potential applications in biotechnology for the development of novel therapeutic agents.
Mechanism of Action
3-Bromopyruvate exerts its effects primarily by inhibiting hexokinase II, an enzyme that catalyzes the first step of glycolysis. By blocking this enzyme, 3-bromopyruvate disrupts the energy production in cancer cells, leading to cell death. Additionally, it induces the production of reactive oxygen species, further promoting apoptosis in tumor cells .
Comparison with Similar Compounds
2-Deoxyglucose: Another glycolysis inhibitor that targets hexokinase.
Dichloroacetate: Inhibits pyruvate dehydrogenase kinase, affecting glycolysis and mitochondrial function.
Lonidamine: Disrupts energy metabolism in cancer cells by inhibiting hexokinase and other enzymes.
Uniqueness of 3-Bromopyruvate: 3-Bromopyruvate is unique due to its dual action of inhibiting glycolysis and inducing oxidative stress. This dual mechanism enhances its anticancer efficacy and selectivity for tumor cells, making it a promising candidate for cancer therapy .
Properties
CAS No. |
102332-89-8 |
---|---|
Molecular Formula |
C13H10N3S+ |
Molecular Weight |
240.31 g/mol |
IUPAC Name |
9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11,13,15-heptaene |
InChI |
InChI=1S/C13H10N3S/c1-2-7-12-11(6-1)14-13-15-8-4-3-5-10(15)9-17-16(12)13/h1-8H,9H2/q+1 |
InChI Key |
MQHNIGPTJLGAGH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1 |
Canonical SMILES |
C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1 |
102332-89-8 | |
Synonyms |
omeprazole cyclic sulfenamide omeprazole sulfenamide |
Origin of Product |
United States |
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